4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid
Description
4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid is a benzoxazine derivative characterized by a carbobenzyloxy (Cbz) protecting group at the 4-position of the partially saturated oxazine ring and a carboxylic acid moiety at the 6-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical development, where the Cbz group facilitates selective protection of amines during multi-step reactions .
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C17H15NO5/c19-16(20)13-6-7-15-14(10-13)18(8-9-22-15)17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
OZTCHEBKXPPJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide to form 4-((benzyloxy)carbonyl)benzoic acid. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Oxazine Core
The biological and chemical properties of benzoxazine derivatives are highly dependent on substituents at key positions (3, 4, 6, and 8). Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Molecular Features
Comparative Reactivity
- Cbz-Protected vs. Unprotected Derivatives : The Cbz group stabilizes the amine intermediate but requires additional steps for removal. In contrast, 3-oxo derivatives are more reactive toward nucleophilic attacks at the carbonyl position .
- Ester vs. Acid Forms : Methyl esters (e.g., methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate) are often synthesized to improve solubility during purification, with subsequent hydrolysis to carboxylic acids .
Antiproliferative Activity
2,4-Dimethyl-3-oxo derivatives demonstrated significant inhibition of endothelial and tumor cell proliferation (IC₅₀ values < 10 μM) after ester-to-acid conversion, highlighting the role of carboxylate groups in cellular uptake .
Antimicrobial Properties
Benzothiazine analogs (e.g., 6-nitro-4H-benzo[1,4]thiazin-3-ones) exhibited activity against Gram-positive bacteria (MIC: 2–8 μg/mL), though oxazine derivatives with similar substituents showed reduced potency, likely due to oxygen’s lower electronegativity compared to sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
